Ethyl 5-(trifluoromethyl)nicotinate

Description

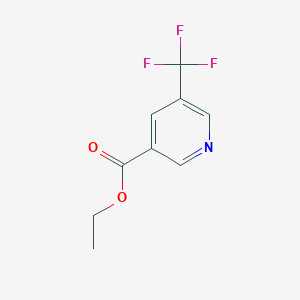

Ethyl 5-(trifluoromethyl)nicotinate is a nicotinic acid derivative characterized by a trifluoromethyl (-CF₃) substituent at the 5-position of the pyridine ring and an ethyl ester group at the 3-position. Nicotinate esters are widely employed as intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their tunable reactivity and bioavailability .

Properties

IUPAC Name |

ethyl 5-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-7(5-13-4-6)9(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXCJFXCMQNOMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673283 | |

| Record name | Ethyl 5-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060794-89-9 | |

| Record name | Ethyl 5-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(trifluoromethyl)nicotinate typically involves the esterification of 5-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(trifluoromethyl)nicotinate undergoes various chemical reactions typical of esters and pyridine derivatives. These include:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Hydrolysis: 5-(trifluoromethyl)nicotinic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Ethyl 5-(trifluoromethyl)nicotinate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its trifluoromethyl group enhances lipophilicity, improving the bioavailability of drug candidates. For instance, it has been reported as a precursor in synthesizing flurtamone and other nicotinic acid derivatives, which exhibit significant biological activity .

Agricultural Chemistry

This compound is also explored for its potential in agricultural applications. Its derivatives have been studied for use as herbicides and pesticides due to their ability to disrupt plant growth processes. Research indicates that compounds similar to this compound can selectively inhibit certain enzymes involved in plant metabolism, making them effective agents for weed control .

Material Science

In material science, this compound has been investigated for its potential use in developing new materials with enhanced chemical resistance and thermal stability. The incorporation of trifluoromethyl groups into polymers can significantly alter their physical properties, making them suitable for high-performance applications .

Case Study 1: Synthesis of Flurtamone

A notable application of this compound is its role in synthesizing flurtamone, a herbicide used to control grass weeds in various crops. The synthesis involves several steps where this compound acts as a key intermediate. The reaction pathways have been optimized to improve yield and reduce byproducts, demonstrating the compound's importance in agricultural chemistry .

Case Study 2: Neuropharmacology Research

Research studies have highlighted the effectiveness of derivatives of this compound in neuropharmacology. These compounds have shown potential in modulating nicotinic acetylcholine receptors, which are crucial for cognitive functions. Investigations into these derivatives have provided insights into developing treatments for conditions such as Alzheimer's disease .

Comparative Data Table

Mechanism of Action

The mechanism of action of Ethyl 5-(trifluoromethyl)nicotinate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic effects, as it can modulate enzyme activity and receptor binding, leading to various biological responses .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The trifluoromethyl group enhances lipophilicity, improving membrane permeability. For example, Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate has a predicted density of 1.356 g/cm³, higher than non-fluorinated analogs .

- Stability : Methyl 5-(azidomethyl)nicotinate exhibits exceptional stability (>1 year at −20°C), attributed to the azido group’s steric protection against hydrolysis .

- Hydrolysis Rates : Nicotinate esters with bulky substituents (e.g., tert-butyl) resist hydrolysis, while smaller esters (e.g., methyl) hydrolyze faster in human serum albumin (half-life >95 hours for methyl nicotinate vs. <15 minutes for 2-butoxyethyl nicotinate) .

Reactivity and Functional Group Effects

- Electron-Withdrawing Groups : The trifluoromethyl group at the 5-position deactivates the pyridine ring, reducing electrophilic substitution reactivity but enhancing resistance to oxidative degradation .

- Halogen Substituents : Bromo and chloro groups (e.g., in Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate) increase molecular weight and polarity, making them suitable for cross-coupling reactions in drug synthesis .

Contradictions and Limitations

- Hydrolysis vs. Stability : While trifluoromethyl groups generally enhance stability, hydrolysis rates vary significantly depending on ester size and substitution patterns. For example, tert-butyl nicotinate is hydrolytically stable, whereas methyl esters degrade rapidly .

- Synthetic Challenges: Introducing multiple electron-withdrawing groups (e.g., CF₃, CN) can complicate purification, as seen in the 47% yield of Methyl 5-(((trifluoromethyl)sulfinyl)amino)nicotinate .

Biological Activity

Ethyl 5-(trifluoromethyl)nicotinate (CAS No. 1060794-89-9) is a compound derived from nicotinic acid, featuring a trifluoromethyl group that significantly influences its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₈F₃NO₂

- Molecular Weight : 219.16 g/mol

- Physical State : Solid at room temperature, typically stored in a sealed container at 2-8°C to maintain stability.

Pharmacological Activity

This compound has been investigated for various biological activities, including:

- Antioxidant Activity : Studies indicate that compounds with a nicotinic acid backbone often exhibit antioxidant properties. The introduction of the trifluoromethyl group may enhance these effects due to increased electron-withdrawing capacity, which can stabilize radical species .

- Anticancer Properties : Research has demonstrated the cytotoxic effects of nicotinic acid derivatives against various cancer cell lines. For instance, derivatives similar to this compound have shown selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy .

Case Studies and Research Findings

- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of nicotinic acid derivatives, this compound was assessed alongside other compounds against a panel of human cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range, indicating significant potency against tumor cells .

- Antioxidant Mechanism : The antioxidant potential of this compound was evaluated by measuring its ability to scavenge free radicals. The compound exhibited comparable activity to ascorbic acid, suggesting it could serve as a potential therapeutic agent for oxidative stress-related conditions .

- Biological Evaluation : A comprehensive evaluation of biological activities highlighted the compound's potential in modulating enzymatic pathways involved in cancer progression and oxidative damage. The compound's interaction with specific receptors and enzymes was analyzed through docking studies, revealing promising binding affinities that could translate into therapeutic efficacy .

Data Table of Biological Activities

Q & A

Q. What are the key synthetic routes for Ethyl 5-(trifluoromethyl)nicotinate, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a common approach involves the esterification of 5-(trifluoromethyl)nicotinic acid using ethanol under acidic catalysis. Evidence from analogous compounds (e.g., Ethyl 4-chloro-6-(trifluoromethyl)nicotinate) suggests that microwave-assisted synthesis or reflux with H2SO4 as a catalyst can improve yields (60–80%) by enhancing reaction kinetics . Purity optimization may involve column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Note that trifluoromethyl groups can sterically hinder reactions, requiring extended reaction times (12–24 hours) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Key techniques include:

- NMR spectroscopy : <sup>19</sup>F NMR is essential for confirming the presence and position of the trifluoromethyl group (δ ~ -60 to -65 ppm). <sup>1</sup>H and <sup>13</sup>C NMR help identify ester carbonyl signals (δ ~ 165–170 ppm) and ethyl group splitting patterns .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 219.161) and fragmentation patterns .

- HPLC : For purity assessment (>95% by area normalization) using C18 columns and acetonitrile/water mobile phases .

Q. How do solvent polarity and temperature influence the stability of this compound during storage?

The compound’s stability is highly dependent on solvent choice. Non-polar solvents (e.g., dichloromethane) reduce hydrolysis of the ester group compared to polar aprotic solvents like DMSO. Storage at 2–8°C in amber vials under inert gas (N2) minimizes degradation. Accelerated stability studies under elevated temperatures (40°C) show <5% decomposition over 30 days in anhydrous conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron-deficient aromatic systems. The trifluoromethyl group’s strong electron-withdrawing effect activates the pyridine ring at positions 2 and 4 for nucleophilic attack. Solvent effects (e.g., dielectric constant of DMF vs. THF) are simulated using the Polarizable Continuum Model (PCM) to predict reaction pathways and transition states . Experimental validation via kinetic studies (e.g., monitoring by <sup>19</sup>F NMR) is recommended to resolve discrepancies between theoretical and observed regioselectivity .

Q. What strategies mitigate contradictions in biological activity data for trifluoromethyl-substituted nicotinates?

Contradictions often arise from impurities or solvent residues in test compounds. For example, residual DMF in this compound formulations can inhibit enzymes like acetylcholinesterase, leading to false negatives. Mitigation steps include:

- Rigorous purification : Use preparative HPLC or repeated recrystallization.

- Control experiments : Test solvent blanks and include internal standards (e.g., Ethyl 4-methylnicotinate) to normalize bioassay results .

- Meta-analysis : Compare data across studies using standardized assays (e.g., IC50 values under identical pH and temperature conditions) .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in preclinical studies?

The trifluoromethyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. However, its hydrophobicity (logP ~2.79) may reduce aqueous solubility, necessitating formulation with co-solvents (e.g., PEG-400) for in vivo studies. Pharmacokinetic modeling (e.g., compartmental analysis) can optimize dosing regimens by correlating logP with tissue distribution profiles .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HF gas from trifluoromethyl group degradation).

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Methodological Guidance

Q. Designing experiments to study substituent effects on the trifluoromethylnicotinate scaffold

- Synthetic variation : Introduce halogens (Cl, Br) or electron-donating groups (e.g., -OCH3) at positions 2, 4, or 6 to compare electronic effects .

- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to measure reaction rates in Suzuki-Miyaura couplings with boronic esters (e.g., pinacol boronate derivatives) .

Q. Resolving spectral overlaps in <sup>1</sup>H NMR for closely related analogs

- Decoupling experiments : Apply <sup>19</sup>F decoupling to simplify splitting patterns from adjacent protons.

- 2D NMR (COSY, HSQC) : Map coupling between aromatic protons and the trifluoromethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.